1-Benzyl-1-butylguanidine
Description
Evolution and Significance of Guanidine (B92328) Scaffolds in Medicinal Chemistry and Organic Synthesis
The guanidine functional group is a recurring motif in a vast number of natural products and synthetic molecules with a broad spectrum of biological activities. magtech.com.cnoup.com Its presence in the amino acid arginine underscores its fundamental role in protein structure and function. In medicinal chemistry, the guanidinium (B1211019) group is considered a privileged scaffold due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylates and phosphates. oup.comresearchgate.net This has led to the development of numerous guanidine-containing drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic agents. magtech.com.cnoup.combldpharm.com For instance, drugs like metformin (B114582) (an antidiabetic) and zanamivir (B325) (an anti-influenza agent) feature the guanidine core. nih.govtandfonline.com
In the realm of organic synthesis, guanidines are highly valued as strong, non-nucleophilic bases. nih.gov This property is particularly useful in reactions where a strong base is required but nucleophilic addition to the substrate must be avoided. Sterically hindered guanidines, such as Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine), are prime examples of such reagents, effectively promoting reactions like alkylations and eliminations where other bases might fail or lead to side products. nih.govrsc.org The versatility of the guanidine skeleton allows for extensive modification, enabling the synthesis of chiral guanidines that can act as catalysts in asymmetric synthesis. rsc.orgnih.gov Modern synthetic methodologies, including metal-catalyzed reactions and multicomponent reactions, have further expanded the accessibility and diversity of guanidine derivatives. mdpi.com
The synthesis of guanidines can be approached through various classical methods, often employing "guanylating agents" that react with amines. rsc.org Common strategies involve the use of reagents like cyanamide, S-alkylisothioureas, or pyrazole-1-carboxamidines. rsc.orgnih.govmdpi.com The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule, with challenges sometimes arising from the high basicity and polarity of the products, which can complicate purification. thieme-connect.de
Contextualizing 1-Benzyl-1-butylguanidine within Broader Guanidine Derivative Research
This compound is a 1,1-disubstituted or N,N-disubstituted guanidine derivative. This substitution pattern, where two substituents are placed on the same nitrogen atom of the guanidine core, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Research on N-substituted guanidines is extensive, with a focus on developing agents that can target specific biological receptors and enzymes.
While specific research exclusively focused on this compound is not widely published, its structure places it within the family of compounds investigated for various pharmacological effects. For example, studies on similar N-substituted guanidines, such as N-(4-trifluoromethylbenzyl)-N-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine, have demonstrated high affinity for histamine (B1213489) H3 receptors, highlighting the potential of this class of compounds as antagonists for neurological and inflammatory conditions. nih.govbldpharm.com The benzyl (B1604629) and butyl groups in this compound contribute to its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with hydrophobic pockets in biological targets.
The synthesis of 1,1-disubstituted guanidines like this compound typically involves the reaction of a corresponding secondary amine (N-benzylbutan-1-amine) with a guanylating agent. thieme-connect.de The specific properties of this compound are not extensively documented in publicly available literature, but can be inferred from the general characteristics of similar guanidine derivatives.
Table 1: Physicochemical Properties of Guanidine and Representative Derivatives (Note: Specific experimental data for this compound is limited. Values for related compounds are provided for context.)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Comments |
| Guanidine | CH₅N₃ | 59.07 | ~13.6 | Parent compound, highly basic. researchgate.net |
| 1,1,3,3-Tetramethylguanidine (TMG) | C₅H₁₃N₃ | 115.18 | ~13.6 | Common non-nucleophilic base in organic synthesis. rsc.org |
| This compound | C₁₂H₁₉N₃ | 205.30 | Not specified | The subject of this article. bldpharm.com |
| N-Benzyl-N'-[3-(4(5)-imidazolyl)propyl]guanidine | C₁₈H₂₃N₅ | 309.41 | Not specified | Investigated for histamine receptor activity. google.com |
| N-(4-trifluoromethylbenzyl)-N-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine | C₃₃H₄₄F₃N₅O | 599.73 | Not specified | Potent histamine H3 receptor antagonist. nih.gov |
This table is interactive. Click on the headers to sort the data.
Research Trajectories and Unanswered Questions in Guanidine-Containing Compounds
The field of guanidine chemistry continues to be an active area of research, with several key trajectories and unresolved questions driving future investigations.
Future Research Trajectories:
Novel Therapeutic Agents: Researchers are continuously exploring new applications for guanidine derivatives, targeting a wide range of diseases including neurodegenerative disorders, various cancers, and emerging viral infections. nih.govmdpi.com The development of guanidine-based compounds as selective inhibitors for enzymes like cholinesterases and as binders to DNA minor grooves represents a promising frontier. google.commdpi.com
Advanced Catalysts: The design of novel chiral guanidines for asymmetric catalysis is an ongoing effort. The goal is to develop highly efficient and selective catalysts for the synthesis of complex chiral molecules, which are crucial in the pharmaceutical industry. nih.gov
Guanidinium-Based Materials: The unique properties of the guanidinium group are being harnessed to create new materials, including ionic liquids and polymers with antimicrobial properties. magtech.com.cnresearchgate.net These materials have potential applications in various fields, from "green" chemistry to biomedical devices.
Prodrug Strategies: A significant challenge for many guanidine-based drugs is their low oral bioavailability due to their high polarity. acs.org A major research trajectory involves developing prodrug strategies, where the guanidine group is temporarily masked with a cleavable moiety to enhance intestinal absorption. acs.org
Unanswered Questions:
Mechanisms of Action: While the biological activity of many guanidine compounds is well-documented, the precise molecular mechanisms of action are often not fully understood. Elucidating these mechanisms is crucial for rational drug design and for predicting potential off-target effects. mdpi.com
Tackling Drug Resistance: The rise of antimicrobial resistance is a global health crisis. A key question is how to design new guanidine-based antimicrobials that can overcome existing resistance mechanisms or prevent their development. mdpi.com
Biosynthesis of Natural Guanidines: Many complex guanidine-containing natural products have been isolated, but their biosynthetic pathways are often unknown. Understanding how nature synthesizes these molecules could provide valuable insights for developing new synthetic methods. figshare.com
Optimizing Synthetic Routes: While many methods exist for synthesizing guanidines, there is still a need for more efficient, environmentally friendly, and versatile synthetic strategies, particularly for the construction of complex and polysubstituted guanidines. nih.govmdpi.com Addressing the challenges of purification and handling of these highly basic compounds remains an important practical consideration. thieme-connect.de
Structure
3D Structure
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-benzyl-1-butylguanidine |
InChI |
InChI=1S/C12H19N3/c1-2-3-9-15(12(13)14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,13,14) |
InChI Key |
BTIHWYDNRWPSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=N)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 1 Benzyl 1 Butylguanidine Derivatives
Resonance and Basic Properties of the Guanidinium (B1211019) Cation in Benzyl-Substituted Systems
The most prominent chemical feature of guanidines is their exceptionally high basicity. nih.gov When protonated, the resulting guanidinium cation exhibits remarkable stability due to the delocalization of the positive charge across all three nitrogen atoms through resonance. youtube.com This efficient charge distribution means that the proton is held very strongly, resulting in pKa values for the conjugate acid that are typically in the range of 13.5 to 13.6. youtube.com
In the case of 1-benzyl-1-butylguanidine, the formation of the guanidinium cation involves the protonation of the sp²-hybridized imine nitrogen. The resulting positive charge is not localized on this nitrogen but is shared equally with the other two amino nitrogens. This creates three principal resonance contributors, where the double bond shifts between the central carbon and each of the three nitrogen atoms. This symmetrical distribution of charge is the primary reason for the cation's stability. youtube.com
The benzyl (B1604629) group, attached to one of the amino nitrogens, exerts a minor electronic influence on the basicity. As an alkyl-aromatic substituent, it is generally considered to be weakly electron-donating through induction. This effect can slightly increase the electron density on the guanidine (B92328) nitrogens, thereby enhancing the stability of the positively charged guanidinium cation and marginally increasing the basicity of the parent molecule. youtube.com The charge delocalization in the benzyl ring itself, however, does not directly participate in the primary resonance stabilization of the guanidinium core. researchgate.net The delocalization is confined to the Y-shaped C-N₃ system of the guanidinium group. youtube.com
| Property | Description | Significance |
| pKa of Conjugate Acid | Approximately 13.5 - 14 | Indicates that this compound is a very strong organic base and will exist predominantly in its protonated (guanidinium) form under physiological and most laboratory conditions. youtube.com |
| Resonance Contributors | Three major canonical structures | Demonstrates the extensive delocalization of the positive charge across the three nitrogen atoms, which is the primary source of the guanidinium cation's stability. youtube.com |
| Hybridization | Central carbon is sp²; all three nitrogen atoms have sp² character in the cation. | The planar geometry around the CN₃ core facilitates optimal orbital overlap for π-electron delocalization. |
| Benzyl Group Influence | Weakly electron-donating | Slightly enhances the stability of the guanidinium cation through an inductive effect. youtube.com |
Functional Group Interconversions Adjacent to the Guanidine Moiety
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the modification of a molecule's structure and properties without altering its core scaffold. solubilityofthings.comfiveable.me For derivatives of this compound, FGI reactions can be performed on the benzyl or butyl groups, provided the reaction conditions are compatible with the robust guanidine moiety. The guanidine group itself is generally stable to a range of reagents, particularly when it is protonated as a guanidinium salt. nih.gov
Synthetic studies on related benzyl guanidine structures have demonstrated several successful FGIs. These transformations are typically carried out on precursor molecules before the final guanidine is installed, or on protected forms of the guanidine. nih.gov
Examples of Plausible Functional Group Interconversions:
Aromatic Substitution: Electrophilic substitution reactions on the benzyl ring could introduce a variety of functional groups. For instance, nitration followed by reduction would yield an aminobenzyl derivative. This new amino group could then be further modified, for example, through acylation to form an amide. vanderbilt.edu
Etherification/Acylation of Phenolic Precursors: A common synthetic route involves starting with a hydroxybenzylamine. The hydroxyl group can be converted into an ether via benzylation under basic conditions (e.g., K₂CO₃) or acylated to form an ester. nih.govvanderbilt.edu These reactions showcase the compatibility of the guanidine core with both basic and acylating conditions.
Halogenation and Coupling Reactions: Halogenation of the benzyl ring would provide a handle for subsequent cross-coupling reactions. However, attempts at C-C coupling reactions on similar systems have sometimes proven challenging. vanderbilt.edu
Deprotection/Protection: In many syntheses, the guanidine group is handled in a Boc-protected form (N,N′-di-Boc). The removal of these protecting groups is a critical FGI, typically achieved under strongly acidic conditions using trifluoroacetic acid (TFA), which demonstrates the stability of the guanidinium core to acid. nih.gov
| Transformation Type | Example Reaction | Reagents & Conditions | Resulting Functional Group |
| Ether Synthesis | Benzylation of a phenol (B47542) on the aromatic ring | Benzyl halide, K₂CO₃, Acetone | Benzyl Ether |
| Amide Synthesis | Acylation of an amine on the aromatic ring | Benzoyl chloride, Et₃N, DMF | Amide |
| Amine Synthesis | Reduction of a nitro group on the aromatic ring | Pt-catalyzed hydrogenation | Aniline Derivative |
| Guanidine Deprotection | Removal of Boc protecting groups | Trifluoroacetic acid (TFA), CH₂Cl₂ | Guanidinium Salt |
Stability Considerations of this compound Analogues under Varying Chemical Conditions
The stability of this compound and its analogues is intrinsically linked to the properties of the guanidinium cation. The robustness of this functional group under a wide range of conditions makes it a reliable pharmacophore in drug design. nih.gov
Acidic Conditions: Guanidines are exceptionally stable in acidic environments. Due to their high basicity, they are readily protonated to form the resonance-stabilized guanidinium cation. nih.gov This protonation effectively protects the guanidine from participating in unwanted side reactions, such as acting as a nucleophile. nih.gov Synthetic procedures often utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection or salt formation, confirming the stability of the benzyl-guanidinium core under these harsh conditions. nih.gov
Basic Conditions: In its neutral (free base) form, which exists at high pH, the guanidine is more nucleophilic. However, the core structure remains stable under moderately basic conditions. Syntheses involving benzyl guanidines frequently employ bases such as triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) without degradation of the guanidine moiety. nih.gov Stronger bases could potentially deprotonate the N-H protons, but the C-N backbone is generally robust.
Reductive and Oxidative Conditions: The stability towards redox reactions depends on the other functional groups present in the molecule. The guanidine group itself is relatively resistant to common reducing agents. For instance, the reduction of a nitro group on the benzyl ring of a related compound can be achieved using catalytic hydrogenation without affecting the guanidine. vanderbilt.edu The guanidine group is also generally stable to many common oxidizing agents, although very harsh oxidative conditions could lead to decomposition.
Thermal Stability: Guanidinium salts are typically crystalline solids with high melting points, a characteristic associated with their ionic nature and strong intermolecular hydrogen bonding. This generally imparts good thermal stability.
| Condition | Form of the Guanidine | Stability | Rationale / Evidence |
| Strongly Acidic (pH < 2) | Guanidinium Cation | High | Resonance stabilization of the cation; use of TFA and HCl in syntheses. nih.gov |
| Neutral to Mildly Acidic (pH 2-7) | Guanidinium Cation | High | The molecule is fully protonated due to its high pKa. youtube.com |
| Mildly Basic (pH 8-11) | Mixture of Free Base and Cation | Moderate to High | Stable under common basic reagents like K₂CO₃ and Et₃N. nih.gov |
| Strongly Basic (pH > 12) | Free Base | Moderate | The free base is more reactive and nucleophilic. |
| Catalytic Hydrogenation | Guanidinium Salt | High | Stable during the reduction of other functional groups (e.g., nitro groups). vanderbilt.edu |
Pharmacological and Biological Research Applications of 1 Benzyl 1 Butylguanidine and Analogues
Interactions with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The unique structural features of 1-benzyl-1-butylguanidine and related compounds have made them interesting candidates for interacting with various GPCRs.
Histamine (B1213489) Receptor Antagonism (H1, H3, H4 Receptor Subtypes)
The guanidine (B92328) moiety has been incorporated into ligands targeting histamine receptors. Research has demonstrated that certain 1-substituted-benzyl-guanidine analogues exhibit notable antagonism at histamine H3 and H4 receptors.
In one study, a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines were synthesized and evaluated for their histamine receptor activity. The introduction of electron-withdrawing substituents at the 4-position of the benzyl (B1604629) group led to compounds with high potency for the guinea pig histamine H3 receptor, with pA2 values as high as 8.49. nih.gov The unsubstituted N-benzyl-guanidine derivative within this series showed significant selectivity for the H3 receptor over the H4 receptor. nih.gov This compound also demonstrated higher affinity for the human H3 receptor (pKi = 6.80) than the reference antagonist thioperamide (pKi = 6.75). nih.gov
| Compound | H3 Receptor Antagonism (pA2) Guinea Pig Jejunum | hH3 Receptor Binding Affinity (pKi) | hH4 Receptor Binding Affinity (pKi) |
| 1a (4-CF3-benzyl) | 8.43 | 6.54 | 5.92 |
| 1b (4-F-benzyl) | 8.49 | 6.45 | 5.86 |
| 1c (unsubstituted-benzyl) | 7.96 | 6.80 | 5.89 |
| 1d (4-CH3-benzyl) | 8.16 | 6.27 | 6.01 |
| Thioperamide (Reference) | - | 6.75 | 5.90 |
Data sourced from scientific literature. nih.gov
Muscarinic Acetylcholine Receptor Modulation (M1, M2, M4 Receptor Subtypes)
Interestingly, research efforts initially focused on developing novel histamine H3 receptor antagonists have led to the discovery of potent muscarinic acetylcholine receptor antagonists within the same chemical class. nih.govacs.org Simple structural modifications to benzylguanidine-containing H3 antagonists resulted in compounds with high affinity for human muscarinic M2 and M4 receptors (hM2R and hM4R). nih.govacs.org
These receptors are involved in various physiological processes, and their modulation is a therapeutic strategy for cognitive disorders like Alzheimer's disease. nih.govacs.org The M2 and M4 receptor subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase, whereas M1 receptors couple to Gq/11 proteins. nih.govacs.orgmdpi.com
A notable example is the compound ADS10227 (1-{4-{4-{[4-(phenoxymethyl)cyclohexyl]methyl}piperazin-1-yl}but-1-yl}-1-(benzyl)guanidine), which demonstrated nanomolar binding affinities at hM2R and hM4R. nih.govresearchgate.net This discovery highlights the guanidine framework as a novel chemotype for muscarinic receptor antagonists. nih.govacs.org
| Compound | hM2R Binding Affinity (Ki, nM) | hM4R Binding Affinity (Ki, nM) |
| ADS10227 | 2.8 | 5.1 |
| ADS10239 | 1.8 | 3.5 |
Data sourced from scientific studies. nih.gov
Modulation of Enzyme Activity (e.g., Monoamine Oxidases, CYP450 Isoforms)
While direct studies on this compound's effects on monoamine oxidases (MAO) and cytochrome P450 (CYP450) isoforms are limited, research on structurally related compounds provides insights into potential interactions. The benzylamine (B48309) and N-benzylpiperidine motifs are present in numerous MAO inhibitors. semanticscholar.orgnih.govresearchgate.net For instance, certain pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of MAO-B, a key enzyme in the degradation of dopamine. nih.gov Similarly, some (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as effective inhibitors of both MAO-A and MAO-B. semanticscholar.org
The N-benzyl group is also a known structural element in compounds that act as mechanism-based inactivators of CYP450 enzymes. nih.gov For example, N-benzyl-1-aminobenzotriazole has been shown to irreversibly inhibit CYP2B1. nih.gov Given these findings, it is plausible that this compound and its analogues could interact with these enzyme systems, although specific inhibitory or inactivating activities would require direct experimental validation.
Targeting Bacterial Cell Division Proteins (e.g., FtsZ Inhibition)
The rise of multidrug-resistant bacteria necessitates the development of antibiotics with novel mechanisms of action. nih.gov The bacterial cell division protein FtsZ has emerged as a promising target because it is essential for bacterial viability and is highly conserved across different species, yet absent in humans. nih.gov FtsZ polymerizes to form the Z-ring, a structure that is crucial for bacterial cytokinesis. nih.gov
Research has identified a guanidinomethyl biaryl compound, {1-((4′-(tert-butyl)-[1,1′-biphenyl]-3-yl)methyl)guanidine}, that targets FtsZ. This compound was found to alter the dynamics of FtsZ polymerization and exhibited a broad spectrum of bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The study determined the binding affinity of the compound for FtsZ from various bacterial species, highlighting the potential of guanidine-containing molecules as FtsZ inhibitors. nih.gov
| FtsZ Protein Source | Binding Affinity (Kd, µM) |
| S. aureus (SaFtsZ) | 3.5 ± 0.5 |
| E. coli (EcFtsZ) | 3.8 ± 0.5 |
| E. faecalis (EfFtsZ) | 21.8 ± 4.6 |
Data represents the dissociation constant (Kd) of a guanidinomethyl biaryl FtsZ inhibitor. nih.gov
Novel Therapeutic Potential beyond Classical Receptors (e.g., Imidazoline Receptors)
Imidazoline receptors are a class of non-adrenergic binding sites that have been identified as therapeutic targets for cardiovascular and neurological conditions. wikipedia.org There are three main classes: I1, I2, and I3 receptors. wikipedia.org The I1 receptor is involved in the central regulation of blood pressure, while the I2 site is an allosteric binding site on monoamine oxidase. wikipedia.org
Several compounds containing a guanidine moiety, such as guanabenz and guanfacine, have been shown to bind to both α2-adrenergic and imidazoline receptors. nih.gov Competition binding studies have demonstrated that guanidinium (B1211019) compounds can interact with imidazoline binding sites in various tissues. nih.govnih.gov This suggests that the therapeutic effects of some guanidine-based drugs may be mediated, at least in part, through these non-classical receptor systems. The structural similarity between these compounds and this compound indicates a potential for its analogues to also interact with imidazoline receptors, representing an avenue for novel therapeutic applications.
Multitarget-Directed Ligand Design with Guanidine Frameworks
The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple biological targets and signaling pathways. nih.gov This has led to the development of multitarget-directed ligands (MTDLs), single molecules designed to interact with two or more targets simultaneously. nih.govnih.gov The guanidine core is a valuable scaffold in the design of MTDLs due to its versatile binding capabilities. nih.gov
The discovery that benzylguanidine derivatives designed as histamine H3 receptor antagonists also possess potent antagonistic activity at muscarinic M2 and M4 receptors is a prime example of this multitarget potential. nih.govacs.org Such a dual-activity profile could be beneficial in treating cognitive deficits, where both histaminergic and cholinergic neurotransmitter systems play crucial roles. nih.gov This inherent polypharmacology of the guanidine framework makes it an attractive starting point for the rational design of novel MTDLs aimed at treating complex diseases. nih.gov
Structure Activity Relationship Sar and Structural Determinants of Biological Function for 1 Benzyl 1 Butylguanidine Derivatives
Impact of N-Substitution Patterns on Receptor Affinity and Selectivity
The substitution pattern on the guanidine (B92328) nitrogens (N) is a critical determinant of receptor affinity and selectivity for 1-benzyl-1-butylguanidine and related analogs. Modifications at these positions can significantly alter the compound's interaction with the binding pocket of a receptor, leading to enhanced potency or a shift in selectivity between different receptor subtypes.
Research on various guanidine-containing compounds has demonstrated that even minor alterations to the N-substituents can have profound effects. For instance, in the context of diarylguanidines, the introduction of small alkyl groups, such as methyl or ethyl, on the guanidine nitrogens has been shown to maintain or in some cases enhance affinity for NMDA receptor ion channel sites while significantly reducing affinity for sigma receptors. This suggests that the steric bulk and electronic properties of the N-substituents play a crucial role in discriminating between different receptor binding sites.
The strategic modification of N-substituents has also been exploited to transform the pharmacological profile of a compound entirely. In a notable example, structural modifications to the N-substituents of histamine (B1213489) H3 receptor antagonists led to the discovery of potent muscarinic M2 and M4 receptor antagonists. This highlights the potential for N-substitution patterns to redirect the biological activity of a guanidine scaffold towards new targets. The benzyl (B1604629) group in this compound, for example, is a key feature that can occupy a hydrophobic pocket within a receptor. Further substitution on the nitrogen atoms could modulate the orientation and interaction of this benzyl group, thereby fine-tuning receptor affinity and selectivity.
The basicity of the guanidine group, which is crucial for its interaction with acidic residues in receptor binding sites, is also influenced by N-substitution. Aromatic substituents, for instance, tend to lower the pKa of the guanidine moiety compared to alkyl substituents. This alteration in basicity can affect the ionization state of the molecule at physiological pH and, consequently, its binding affinity.
The following table summarizes the general impact of N-substitution patterns on the receptor affinity and selectivity of guanidine derivatives, providing a framework for understanding the potential effects of such modifications on this compound analogs.
| N-Substituent Modification | General Impact on Receptor Affinity | General Impact on Receptor Selectivity |
| Addition of small alkyl groups (e.g., methyl, ethyl) | May be retained or enhanced for the primary target. | Can significantly increase selectivity by reducing affinity for off-target receptors. |
| Introduction of a second aryl or aralkyl group | Can lead to a significant increase in affinity for certain receptors. | May alter the selectivity profile, potentially leading to activity at new receptor subtypes. |
| Variation of aryl substituent electronics | Electron-donating or withdrawing groups can modulate binding affinity. | Can be used to fine-tune selectivity between closely related receptor subtypes. |
| Incorporation of heterocyclic rings | Can introduce specific hydrogen bonding or other interactions, potentially increasing affinity. | May confer selectivity for specific receptor families based on the nature of the heterocycle. |
Influence of Aliphatic Chain Lengths and Branching on Pharmacological Profiles
The aliphatic butyl chain in this compound plays a significant role in defining its pharmacological profile. The length, branching, and rigidity of this chain can influence how the molecule fits into and interacts with the receptor binding pocket, thereby affecting its potency and selectivity.
Studies on related guanidine derivatives have shown that altering the length of an aliphatic chain can have a substantial impact on biological activity. For instance, in a series of histamine H3 receptor antagonists, replacing a flexible seven-carbon chain with a more rigid 1,4-cyclohexylene or p-phenylene group resulted in a significant decrease in H3 receptor antagonistic activity but a marked increase in potency as muscarinic M2 and M4 receptor antagonists. This suggests that the conformational flexibility afforded by the aliphatic chain is a key determinant for interaction with specific receptors. A longer, more flexible chain may allow the molecule to adopt a conformation necessary for optimal binding at one receptor, while a shorter or more constrained linker may favor binding at another.
The principle of conformational constraint is a powerful tool in drug design. By reducing the number of available conformations, it is possible to pre-organize the molecule into a bioactive conformation, which can lead to an increase in binding affinity. Therefore, modifying the butyl chain of this compound by introducing branching or incorporating it into a cyclic system could lead to derivatives with enhanced potency and selectivity.
The following table illustrates the potential influence of modifications to the aliphatic chain on the pharmacological profile of this compound analogs, based on general principles of medicinal chemistry.
| Aliphatic Chain Modification | Potential Impact on Pharmacological Profile | Rationale |
| Increase in chain length (e.g., pentyl, hexyl) | May increase or decrease affinity depending on the receptor topology. | A longer chain may access additional binding pockets or create steric clashes. |
| Decrease in chain length (e.g., propyl, ethyl) | Likely to alter the binding mode and affinity. | A shorter chain may not be able to span the distance between key interaction points in the receptor. |
| Introduction of branching (e.g., isobutyl, sec-butyl) | Can increase steric bulk and influence conformational preference, potentially enhancing selectivity. | Branching can restrict rotation and favor a specific conformation that is optimal for binding to the target receptor. |
| Incorporation into a cyclic system (e.g., cyclopentyl, cyclohexyl) | May increase receptor affinity and selectivity by reducing conformational flexibility. | A rigid cyclic structure can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. |
Role of Aromatic and Heterocyclic Substituents in Binding Interactions
The benzyl group of this compound serves as a crucial aromatic substituent that significantly influences its binding interactions with biological targets. Modifications to this aromatic ring, or its replacement with heterocyclic systems, can dramatically alter the compound's pharmacological properties by introducing new electronic, steric, and hydrogen-bonding interactions.
Substituents on the phenyl ring can modulate the electronic nature of the aromatic system, which in turn can affect cation-π interactions with the receptor. For example, in a study of N2-phenylguanines, compounds bearing hydrophobic, electron-attracting groups in the meta position of the phenyl ring, such as trifluoromethyl, were found to be the most potent inhibitors of herpes simplex virus thymidine (B127349) kinases. This indicates that the electronic properties and the position of the substituent are critical for optimal binding. Similarly, for arylpyridin-2-yl guanidine derivatives acting as MSK1 inhibitors, ortho-substitution on the phenyl ring with either electron-donating or electron-withdrawing groups was found to be beneficial for activity. This suggests that the substituent may induce a conformational twist of the phenyl ring that is favorable for interaction with the target.
Replacing the phenyl ring with a heterocyclic ring can introduce heteroatoms that can act as hydrogen bond donors or acceptors, leading to new and specific interactions with the receptor. For instance, the introduction of oxygen-containing heterocyles in one series of guanidine derivatives led to less active compounds, while a 4-pyridyl moiety was detrimental to activity in another. The choice of heterocycle is therefore critical and must be tailored to the specific topology of the receptor binding site.
The following table summarizes the potential roles of various aromatic and heterocyclic substituents in the binding interactions of this compound analogs.
| Substituent Modification | Potential Role in Binding Interactions | Example of Potential Impact |
| Electron-withdrawing group on phenyl ring (e.g., -CF3, -Cl) | Can enhance potency through favorable electronic interactions or by inducing a beneficial conformation. | Increased affinity for the target receptor. |
| Electron-donating group on phenyl ring (e.g., -OCH3, -CH3) | May improve binding through hydrophobic interactions or by altering the electronic character of the ring. | Modulation of receptor selectivity. |
| Replacement of phenyl with a pyridine (B92270) ring | The nitrogen atom can act as a hydrogen bond acceptor, forming a specific interaction with the receptor. | Enhanced binding affinity and selectivity. |
| Replacement of phenyl with a furan (B31954) or thiophene (B33073) ring | The heteroatom can alter the electronic distribution and steric profile, potentially leading to new interactions. | Altered pharmacological profile. |
| Fusion of an additional ring (e.g., naphthalene) | Increases the surface area for hydrophobic interactions and can lead to a significant increase in affinity. | Higher potency at the target receptor. |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of this compound derivatives is a crucial factor that governs their biological activity. The molecule must adopt a specific conformation to fit optimally into the binding site of its target receptor. Conformational analysis, therefore, provides valuable insights into the structure-activity relationship and can guide the design of more potent and selective analogs.
The flexibility of the butyl and benzyl groups allows the molecule to adopt multiple conformations in solution. However, it is likely that only one or a limited number of these conformations are "bioactive," meaning they are responsible for the compound's pharmacological effect. By understanding the preferred low-energy conformations and how they relate to biological activity, it is possible to design molecules that are pre-disposed to adopt the bioactive conformation.
One common strategy to achieve this is through conformational restriction, where flexible parts of the molecule are incorporated into a more rigid structure, such as a ring system. For example, constraining the N,N'-diarylguanidinium scaffold into a rigid "lockamer" has been shown to produce potent sodium channel blockers. The retention of significant activity in these semi-rigid conformers suggests that the parent flexible molecule can adopt multiple binding modes.
Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are powerful tools for studying the conformational preferences of molecules like this compound. These methods can help to identify the key torsional angles and spatial relationships between the different functional groups that are important for biological activity. For instance, the relative orientation of the benzyl and butyl groups, as well as the geometry around the guanidine moiety, will dictate how the molecule presents its key interacting groups to the receptor.
The correlation between conformation and biological activity can be summarized in the following table:
| Conformational Feature | Correlation with Biological Activity | Design Strategy to Exploit |
| Torsional angles of the aliphatic chain | The specific dihedral angles of the butyl chain will determine its overall shape and ability to fit into a hydrophobic pocket. | Introduction of branching or cyclization to favor a specific torsional arrangement. |
| Orientation of the benzyl group | The spatial position of the aromatic ring relative to the guanidine core is critical for key binding interactions such as π-stacking or hydrophobic interactions. | Introduction of ortho-substituents on the phenyl ring to induce a specific rotational preference. |
| Geometry of the guanidinium (B1211019) group | The planarity and charge distribution of the guanidinium group are essential for forming strong hydrogen bonds with the receptor. | N-substitution can influence the electronic properties and preferred tautomeric form of the guanidine. |
| Overall molecular shape (e.g., extended vs. folded) | The overall topology of the molecule must be complementary to the shape of the receptor's binding site. | Incorporation of rigid scaffolds or conformationally restricting elements to favor a specific overall shape. |
By systematically exploring these conformational features, it is possible to build a comprehensive understanding of the structural requirements for potent and selective biological activity in the this compound series.
Computational and Chemoinformatic Investigations of 1 Benzyl 1 Butylguanidine Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. ajchem-a.com This method is instrumental in understanding the binding mode of a ligand and estimating its binding affinity. For 1-Benzyl-1-butylguanidine, docking simulations can identify key interactions with amino acid residues within a target's active site.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The guanidine (B92328) group, being a strong hydrogen bond donor, is expected to form crucial hydrogen bonds. The benzyl (B1604629) and butyl groups provide hydrophobic characteristics, likely engaging in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. Docking algorithms explore various possible conformations of the ligand within the active site and score them based on a scoring function, which estimates the binding free energy. The resulting binding energy values help in ranking potential candidates and understanding the structural basis of their activity. nih.gov Interactions within the resulting ligand-protein complex are then analyzed to identify critical contacts, such as hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Asp184, Glu170 | Hydrogen Bond (Guanidine group) |
| Val57, Leu49 | Hydrophobic (Butyl group) | ||
| Phe239, Tyr122 | π-π Stacking (Benzyl group) | ||
| Nitric Oxide Synthase | -7.9 | Glu371, Asp597 | Hydrogen Bond, Salt Bridge (Guanidine group) |
| Trp366, Phe584 | π-π Stacking (Benzyl group) | ||
| Val346, Ile341 | Hydrophobic (Butyl group) |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. rsc.org MD simulations are used to assess the stability of the docked complex and to explore the conformational landscape of the ligand within the binding site. mdpi.com
Starting from the best-docked pose obtained from docking simulations, the this compound-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. researchgate.net Analysis of the MD trajectory provides insights into the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify which parts of the protein are flexible and which are stabilized by ligand binding.
Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound Complex
| Simulation Time (ns) | System | Average RMSD (Å) | Key Observations |
|---|---|---|---|
| 100 | Ligand-Protein Complex | 1.8 | Stable binding, ligand remains in the active site. |
| 100 | Apo-Protein (no ligand) | 3.5 | Higher flexibility in the binding pocket region. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust and predictive QSAR model can be an efficient tool for predicting the activities of new, unsynthesized molecules and guiding the optimization of lead compounds. nih.govnih.gov
To build a QSAR model for this compound analogs, a dataset of structurally related compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates the descriptors with the observed activity. nih.gov The predictive power of the resulting model is rigorously validated to ensure its reliability. Such a model can highlight which structural features, like the size of the alkyl chain or substitutions on the benzyl ring, are crucial for activity.
Table 3: Hypothetical QSAR Model for this compound Analogs
| QSAR Equation | Statistical Parameters | Descriptor Interpretation |
|---|---|---|
| pIC50 = 0.75(LogP) - 0.21(TPSA) + 1.5*(Aromatic_Rings) + 2.3 | R² = 0.85 | LogP (Lipophilicity): Positive coefficient suggests higher activity with increased lipophilicity. |
| Q² = 0.78 | TPSA (Topological Polar Surface Area): Negative coefficient indicates that lower polarity may be favorable. | |
| F-value = 55.4 | Aromatic_Rings: Positive coefficient highlights the importance of the aromatic feature for activity. |
In Silico Prediction of Receptor Binding Modes and Pharmacophores
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor and elicit a biological response. unina.it A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points. nih.gov
A pharmacophore for this compound and its analogs can be developed using two main approaches: ligand-based or structure-based.
Ligand-based modeling is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com
Structure-based modeling is employed when the crystal structure of the ligand-protein complex is available. The model is derived directly from the interactions observed between the ligand and the active site residues. nih.gov
For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the guanidine N-H groups), a positive ionizable feature (the protonated guanidinium (B1211019) group), a hydrophobic feature (from the butyl chain), and an aromatic ring feature (from the benzyl group). This model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. mdpi.com
Table 4: Key Pharmacophoric Features for a this compound System
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Guanidine N-H | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in receptor. |
| Positive Ionizable | Protonated Guanidinium Group | Electrostatic interaction with negatively charged residues (e.g., Asp, Glu). |
| Hydrophobic | Butyl Chain | van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile). |
| Aromatic Ring | Benzyl Group | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
Advanced Analytical Techniques in the Characterization of 1 Benzyl 1 Butylguanidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Benzyl-1-butylguanidine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the butyl chain, and the guanidine (B92328) moiety. Aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely produce a singlet or a triplet around δ 4.4 ppm. The protons on the butyl chain would appear more upfield, with the methylene group attached to the nitrogen (-N-CH₂-) resonating around δ 3.2 ppm. The subsequent methylene groups would appear progressively more upfield, culminating in the terminal methyl group signal appearing as a triplet around δ 0.9 ppm. The N-H protons on the guanidine group would appear as broad signals whose chemical shift is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal is expected for the guanidinyl carbon (C=N) at approximately δ 158-160 ppm. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm range. The benzylic carbon is expected around δ 46 ppm, while the carbons of the butyl chain would appear in the upfield region (δ 14-45 ppm).
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Guanidine C=N | - | ~158 |
| Aromatic C (quaternary) | - | ~138 |
| Aromatic CH | ~7.3 (multiplet) | ~127-129 |
| Benzyl CH₂ | ~4.4 (singlet/triplet) | ~46 |
| Butyl N-CH₂ | ~3.2 (triplet) | ~45 |
| Butyl -CH₂- | ~1.6 (multiplet) | ~31 |
| Butyl -CH₂- | ~1.4 (multiplet) | ~20 |
| Butyl -CH₃ | ~0.9 (triplet) | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The nominal molecular weight of the compound is 205 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 205.
The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses. Key fragmentation events would include:
Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the C-N bond to form the highly stable benzyl cation at m/z 91.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the butyl group.
Loss of the butyl group: Fragmentation resulting in the loss of a butyl radical (•C₄H₉), leading to a fragment ion at m/z 148.
Loss of butene: A rearrangement reaction could lead to the loss of butene (C₄H₈), producing a fragment at m/z 149.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 205 | [C₁₂H₁₉N₃]⁺ | Molecular Ion (M⁺) |
| 148 | [C₈H₁₀N₃]⁺ | M⁺ - •C₄H₉ (Loss of butyl radical) |
| 91 | [C₇H₇]⁺ | Benzyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the guanidine group are expected to produce broad bands in the region of 3100-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring of the benzyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butyl and benzylic methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A strong and characteristic absorption for the C=N double bond of the guanidine moiety is expected around 1650 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce a strong signal. The symmetric C-H stretching of the alkyl groups would also be Raman active.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Guanidine N-H | Stretch | 3100-3400 | Medium-Strong, Broad |
| Aromatic C-H | Stretch | 3030-3080 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| Guanidine C=N | Stretch | ~1650 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Variable |
| Aliphatic C-H | Bend | 1375-1465 | Medium |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, Silica (B1680970) Gel)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for purity analysis. Due to the basic nature of the guanidine group, an acidic modifier is often added to the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase. A typical system would involve a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, both containing a small percentage of an acid such as trifluoroacetic acid (TFA) or formic acid.
Silica Gel Chromatography: For preparative scale purification, normal-phase column chromatography using silica gel is common. The polarity of this compound requires a relatively polar mobile phase to ensure adequate elution. A common issue with basic compounds like guanidines on acidic silica gel is peak tailing. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system (e.g., dichloromethane (B109758)/methanol/triethylamine).
Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | Purity Assessment |
Radioligand Binding Assays for Receptor Affinity Determination
To investigate the pharmacological profile of this compound, radioligand binding assays are critical for determining its affinity for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. Many guanidine-containing compounds are known to interact with targets like adrenergic, imidazoline, or sigma receptors.
These assays measure the ability of the unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Example Data Presentation for a Radioligand Binding Assay
| Receptor Target | Radioligand | Tissue/Cell Source | Ki (nM) |
|---|---|---|---|
| Sigma-1 Receptor | [³H]-Pentazocine | Rat brain homogenates | To be determined |
In Vitro Functional Assays (e.g., Gq Activation, Enzyme Inhibition)
Following the determination of binding affinity, in vitro functional assays are performed to characterize the biological activity of this compound at its target. These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist, or if it inhibits enzyme activity.
Gq Activation Assays: If this compound binds to a Gq-coupled receptor, its functional effect can be measured by monitoring the downstream signaling pathway. This often involves quantifying the accumulation of second messengers, such as inositol (B14025) monophosphate (IP₁), or measuring the mobilization of intracellular calcium (Ca²⁺) using fluorescent dyes. An agonist would stimulate an increase in these signals, and its potency would be expressed as an EC₅₀ value (the concentration that produces 50% of the maximal response). An antagonist would block the effect of a known agonist.
Enzyme Inhibition Assays: The potential of this compound to act as an enzyme inhibitor can be assessed by incubating the compound with a specific enzyme and its substrate. The rate of product formation is measured and compared to a control without the inhibitor. The concentration of the compound that reduces enzyme activity by 50% is its IC₅₀ value, which indicates its inhibitory potency.
Example Data Presentation for In Vitro Functional Assays
| Assay Type | Target | Measured Parameter | Result (e.g., EC₅₀, IC₅₀) |
|---|---|---|---|
| Gq Activation | Gq-coupled Receptor X | Inositol Monophosphate (IP₁) Accumulation | To be determined |
Future Directions and Emerging Research Avenues for 1 Benzyl 1 Butylguanidine Based Compounds
Development of Novel Guanidine (B92328) Scaffolds with Enhanced Target Specificity
The development of novel guanidine scaffolds is a key area of research aimed at improving the target specificity and therapeutic index of this class of compounds. The ability of the guanidinium (B1211019) group to form strong hydrogen bonds and electrostatic interactions is central to its function as a pharmacophore. However, this can also lead to off-target effects. Current research is focused on designing new scaffolds that retain the beneficial binding properties of the guanidine group while minimizing unwanted interactions.
One approach involves the synthesis of conformationally constrained analogues of 1-Benzyl-1-butylguanidine. By incorporating the guanidine moiety into a rigid cyclic system, it is possible to pre-organize the molecule for optimal interaction with its biological target, thereby enhancing binding affinity and selectivity. For instance, the incorporation of the guanidine functionality into heterocyclic frameworks can lead to novel structures with unique pharmacological profiles.
Another strategy is the design of bioisosteres for the guanidine group. Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. The development of guanidine bioisosteres that can mimic its binding interactions but with improved pharmacokinetic properties is an active area of investigation.
Recent studies have reported the synthesis and characterization of novel guanidine derivatives as potential anticancer agents that target DNA. nih.govnih.gov These compounds have been shown to interact with the minor groove of DNA, and their binding affinity is influenced by the nature of the substituents on the guanidine scaffold. nih.govnih.gov Computational methods, such as molecular docking and density functional theory (DFT) calculations, are being used to understand the structure-activity relationships and to guide the design of new scaffolds with enhanced DNA binding capabilities. nih.govnih.gov
Exploration of Diverse Pharmacological Targets for this compound Analogues
While the pharmacological profile of this compound itself is not extensively documented, the broader class of guanidine-containing compounds has been shown to interact with a wide range of biological targets. Future research will likely focus on exploring the potential of this compound analogues to modulate the activity of various enzymes, receptors, and ion channels.
The N-benzylpiperidine motif, which is structurally related to the N-benzyl portion of this compound, is a common feature in many centrally active drugs and can influence interactions with various neurological targets. nih.gov Therefore, analogues of this compound could be investigated for their potential activity on targets within the central nervous system.
Furthermore, guanidine derivatives have been investigated as multi-target directed ligands (MTDLs) for complex diseases such as Alzheimer's disease. nih.gov These compounds are designed to interact with multiple targets involved in the disease pathology. Analogues of this compound could be designed and synthesized to explore their potential as MTDLs, for example, by targeting both cholinesterases and monoamine oxidases. nih.gov
The exploration of new pharmacological targets for guanidine-based compounds is often guided by high-throughput screening and computational methods. Virtual screening of large compound libraries against various biological targets can help identify potential hits that can then be further optimized.
Integration of Artificial Intelligence and Machine Learning in Guanidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the identification and optimization of new drug candidates. repec.orgnih.govnih.govpreprints.org In the context of guanidine-based compounds, AI and ML can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on large datasets of known guanidine compounds and their biological activities to develop predictive models. tijer.org These models can then be used to predict the properties of novel, untested compounds, such as their binding affinity for a specific target, pharmacokinetic properties, and potential toxicity. nih.govtijer.org This can help to prioritize the synthesis and testing of the most promising candidates.
De Novo Drug Design: Generative AI models can be used to design novel guanidine-based molecules with desired properties. tijer.org These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a specific target.
Virtual Screening: AI-powered virtual screening tools can rapidly screen vast libraries of virtual compounds to identify those that are most likely to bind to a target of interest. nih.gov This can significantly reduce the time and cost associated with experimental high-throughput screening.
Lead Optimization: AI can assist in the lead optimization phase by predicting how modifications to the chemical structure of a lead compound will affect its activity and other properties. nih.gov This allows for a more rational and efficient approach to optimizing the therapeutic potential of a drug candidate.
The integration of AI and ML in guanidine drug discovery has the potential to revolutionize the field by making the process faster, more efficient, and more cost-effective. nih.gov
Advancements in Green Chemistry Approaches for Guanidine Synthesis
The synthesis of guanidine derivatives has traditionally relied on methods that can involve harsh reagents and generate significant waste. There is a growing emphasis on the development of "green" and sustainable synthetic methods that minimize the environmental impact of chemical processes.
Recent research has focused on the development of more environmentally friendly approaches to guanidine synthesis, including:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. A one-pot, microwave-assisted synthesis of substituted guanidine derivatives using water as a solvent has been reported as a green chemistry approach. researchgate.net
Catalytic Methods: The use of catalysts can improve the efficiency and selectivity of chemical reactions, reducing the need for stoichiometric reagents and minimizing waste. The development of novel catalysts for guanidine synthesis is an active area of research. ekb.eg For example, transition-metal-catalyzed methods for the formation of C-N bonds in guanidines have been explored. nih.gov
Use of Greener Solvents: Traditional organic solvents are often volatile and flammable, posing risks to human health and the environment. The use of greener solvents, such as water or ionic liquids, is being explored for the synthesis of guanidine derivatives. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
